2-Chloro-3-ethylbenzoxazolium tetrafluoroborate synthesis protocol
2-Chloro-3-ethylbenzoxazolium tetrafluoroborate synthesis protocol
An In-depth Technical Guide to the Synthesis and Application of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
Introduction
2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, hereafter referred to as CEBF, is a potent and versatile reagent in modern organic synthesis. As a salt, it is characterized by a highly electrophilic C2 carbon within the benzoxazolium ring system, making it an exceptional activating agent. Primarily, it is renowned for its ability to facilitate the conversion of alcohols to alkyl chlorides under mild conditions, a critical transformation in the synthesis of pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of the synthesis, mechanism, safety protocols, and key applications of CEBF, designed for researchers and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and hazards is fundamental to its safe and effective use.
| Property | Value | Reference |
| CAS Number | 63212-53-3 | [1] |
| Molecular Formula | C₉H₉BClF₄NO | [1] |
| Molecular Weight | 269.43 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 131 °C | |
| Purity (Typical) | >97.0% |
Safety & Handling: A Self-Validating System of Precaution
CEBF is a hazardous substance that demands rigorous safety protocols. The inherent risks necessitate a self-validating approach where each step is conducted with full awareness of the potential dangers.
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Primary Hazards: The compound is classified as acutely toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. Inhalation may lead to respiratory irritation.
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Handling Protocols:
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Work must be conducted in a well-ventilated fume hood.
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Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield.
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The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and locked location.
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Avoid breathing dust; use appropriate respiratory protection if dust generation is unavoidable.
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In Case of Exposure:
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Skin/Hair: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.
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Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.
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Ingestion: Rinse mouth thoroughly. Do NOT induce vomiting. Call a poison control center or physician immediately.
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.
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Core Synthesis Protocol
The synthesis of CEBF is a two-stage process that begins with the formation of a 2-chlorobenzoxazole precursor, followed by N-ethylation to yield the final product.
Part A: Synthesis of 2-Chlorobenzoxazole Precursor
The most direct method for synthesizing the 2-chlorobenzoxazole core involves the chlorination of 2-mercaptobenzoxazole using thionyl chloride (SOCl₂).
Experimental Protocol:
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Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.
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Reagents: Suspend 2-mercaptobenzoxazole (10 mmol, 1.51 g) in thionyl chloride (50 mL).
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Catalysis: Add a few drops of dimethylformamide (DMF) to the suspension to catalyze the reaction.
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Reaction: Heat the mixture to reflux and maintain for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by evaporation under reduced pressure.
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Purification: The resulting crude product is purified by silica gel column chromatography to yield 2-chlorobenzoxazole as a colorless oil.[2]
Causality & Mechanism: The reaction proceeds via the conversion of the thione group into a reactive chlorosulfite intermediate by SOCl₂. The catalytic amount of DMF forms a Vilsmeier-Haack type reagent with SOCl₂, which accelerates this initial activation. Subsequent intramolecular attack and elimination of SO₂ and HCl yield the desired 2-chlorobenzoxazole.
Part B: N-Ethylation to form 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
The final step involves the alkylation of the nitrogen atom in the benzoxazole ring. The choice of an ethylating agent that also provides the tetrafluoroborate counter-ion, such as triethyloxonium tetrafluoroborate, is mechanistically efficient.
Experimental Protocol:
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Setup: Under an inert atmosphere (argon or nitrogen), dissolve the purified 2-chlorobenzoxazole from Part A in a suitable anhydrous solvent like dichloromethane (DCM) in a dry flask.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an equimolar amount of triethyloxonium tetrafluoroborate portion-wise while stirring.
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Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours until completion (monitored by TLC).
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Isolation: The product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Purification: The resulting solid is collected by filtration, washed with cold, dry diethyl ether to remove any unreacted starting material, and dried under vacuum. The final product is a white to off-white crystalline solid.
Causality & Mechanism: This is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom of the 2-chlorobenzoxazole ring acts as a nucleophile, attacking the electrophilic ethyl group of the triethyloxonium tetrafluoroborate. This forms the N-ethyl bond and releases diethyl ether as a byproduct, yielding the stable 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate salt. The general principle of N-alkylation is a cornerstone in the synthesis of various benzoxazolium salts.[3]
Visualizing the Synthesis and Workflow
Caption: Two-stage synthesis of CEBF.
Caption: Laboratory workflow for CEBF synthesis.
Key Application: Conversion of Alcohols to Alkyl Chlorides
The primary utility of CEBF is in the stereospecific conversion of alcohols to their corresponding chlorides under exceptionally mild conditions, preserving sensitive functional groups within the substrate.
Mechanism of Action: The process is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic C2 carbon of the benzoxazolium cation. This forms a new intermediate where the alcohol is attached to the benzoxazole core. A base, such as triethylamine, is typically added to deprotonate the attached hydroxyl group. The chloride ion, present from a salt like tetraethylammonium chloride, then attacks the alkyl group of the original alcohol in an SN2 fashion. This displaces the now highly stable 3-ethyl-2-benzoxazolinone as a leaving group, resulting in the formation of the desired alkyl chloride with inversion of stereochemistry.
Example Experimental Protocol:
The following protocol demonstrates the conversion of 3β-cholestanol to its corresponding chloride:
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Setup: To a stirred suspension of CEBF (1.3 mmol) and tetraethylammonium chloride (1.0 mmol) in anhydrous dichloromethane (2 mL), cooled to 0 °C under an argon atmosphere, add triethylamine (1.3 mmol) in dichloromethane (1 mL).
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Substrate Addition: To the resulting yellow suspension, add a solution of 3β-cholestanol (1.0 mmol) in dichloromethane (1.5 mL) dropwise.
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Reaction: Stir the mixture at 0 °C for 4 hours.
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Workup: Evaporate the solvent under reduced pressure. The residue can be directly purified by silica gel chromatography to yield the final alkyl chloride product.
Conclusion
2-Chloro-3-ethylbenzoxazolium tetrafluoroborate is an indispensable reagent for synthetic chemists, particularly in the fields of medicinal chemistry and natural product synthesis. Its reliable synthesis, though requiring careful handling of hazardous materials, is straightforward. The reagent's ability to activate alcohols for nucleophilic substitution under mild conditions, with predictable stereochemical outcomes, underscores its value. This guide provides the foundational knowledge for its safe synthesis, handling, and effective application, empowering researchers to leverage its full potential in their synthetic endeavors.
References
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Cheerala, V. S., Mansuri, S., Sarkar, P., Rajput, D., & Kanvah, S. (2025). Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Cheerala, V. S., Mansuri, S., Sarkar, P., Rajput, D., & Kanvah, S. (2025). Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB01181G. Retrieved from [Link]
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American Chemical Society. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US4517370A - Process for preparing 2-chlorobenzoxazoles.
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PubChem. (n.d.). 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chlorobenzoxazole. Retrieved from [Link]
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ChemWhat. (n.d.). 2-CHLORO-3-ETHYLBENZOXAZOLIUM TETRAFLUOROBORATE CAS#: 63212-53-3. Retrieved from [Link]
- Google Patents. (n.d.). EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.
Sources
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